REACTION_CXSMILES
|
C(C1S[C:7]([C:9]([OH:11])=O)=CC=1)(=O)C.[OH2:12].[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](O)(=O)=O)=[CH:15][CH:14]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-:30].[Na+]>C1COCC1.C1(C)C=CC=CC=1.C(O)CO>[CH3:14][C:15]1([C:16]2[S:19][C:13]([CH2:23][OH:30])=[CH:18][CH:17]=2)[O:11][CH2:9][CH2:7][O:12]1 |f:1.2,3.4.5.6.7.8,9.10|
|
Name
|
|
Quantity
|
41.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(S1)C(=O)O
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Name
|
|
Quantity
|
926 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
226 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
19.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
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TEMPERATURE
|
Details
|
under heating for 13 hours
|
Duration
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13 h
|
Type
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WASH
|
Details
|
The reaction mixture was washed with a saturated aqueous sodium hydrogencarbonate solution
|
Type
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DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brawn solution
|
Type
|
CUSTOM
|
Details
|
After the removal of insoluble materials
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (twice) and
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C1=CC=C(S1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |